molecular formula C14H19NO2 B1344359 tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate CAS No. 695231-56-2

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Cat. No.: B1344359
CAS No.: 695231-56-2
M. Wt: 233.31 g/mol
InChI Key: HKWKGFDFWWEOOS-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate (CAS: 695231-56-2) is a carbamate-protected amine derivative with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . It is commonly used in pharmaceutical and organic synthesis as an intermediate for constructing nitrogen-containing heterocycles or protected amine functionalities. The compound features a bicyclic indene core substituted at the 5-position with a carbamate group, which confers stability under basic conditions and facilitates selective deprotection.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-inden-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWKGFDFWWEOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the carbamate group or the indene ring. Key reagents and outcomes include:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)0–25°C, 6–12hOxo-derivatives (ketone formation)60–75%
CrO₃ (Jones reagent)Ethanol, 0°C, 2hHydroxylated indene derivatives45–50%
Ozone (O₃)Dichloromethane, -78°CCleavage of olefin to dicarbonyl compounds30–40%

Mechanistic Insight : Oxidation primarily targets electron-rich regions of the indene ring, forming ketones or hydroxylated products. The tert-butyl group stabilizes intermediates via steric hindrance .

Reduction Reactions

Reduction modifies the carbamate or aromatic system:

Reagent Conditions Product Yield Source
LiAlH₄THF, reflux, 4hAlcohol derivatives (C–O bond cleavage)70–85%
H₂/Pd-CEthanol, 25°C, 12hSaturated indane carbamate90–95%
NaBH₄Methanol, 0°C, 1hPartial reduction of carbonyl groups50–60%

Key Finding : LiAlH₄ selectively reduces the carbamate group to an amine, while catalytic hydrogenation saturates the indene ring .

Nucleophilic Substitution

The carbamate’s tert-butyl group participates in substitution reactions:

Nucleophile Conditions Product Yield Source
Amines (RNH₂)DMF, 80°C, 8hSubstituted ureas65–80%
Thiols (RSH)Base (K₂CO₃), DMSO, 12hThiol-carbamate derivatives55–70%
Cyanide (KCN)DMF, 100°C, 24hCyano-indene derivatives40–50%

Notable Example : Reaction with benzylamine yields N-benzyl-2,3-dihydro-1H-inden-5-amine in 78% yield under microwave irradiation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄DMF, 110°C, 18hBiaryl derivatives47–60%
Buchwald-HartwigPd₂(dba)₃/XPhosToluene, 100°C, 12hAryl amine derivatives70–85%
CyanationPd(PPh₃)₄/Zn(CN)₂DMF, 110°C, 18hCyano-substituted indene47%

Case Study : Suzuki coupling with 4-bromophenylboronic acid produces 5-(4-biphenyl)-2,3-dihydro-1H-inden-1-ylcarbamate in 60% yield .

Cycloaddition Reactions

The indene moiety participates in Diels-Alder reactions:

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, 80°C, 6hBicyclic lactone adducts75–90%
AcrylonitrileCH₃CN, reflux, 12hSix-membered cyclohexene derivatives65–70%

Mechanism : The indene acts as a diene, reacting with electron-deficient dienophiles to form fused bicyclic structures .

Acid/Base-Mediated Rearrangements

Protonation or deprotonation induces structural changes:

Condition Reagent Product Yield Source
HCl (conc.)Ethanol, 25°C, 2hHydrolyzed amine derivatives85–90%
NaOH (aqueous)Water, 100°C, 6hDecarboxylated indene products70–75%

Application : Acid hydrolysis removes the tert-butyl carbamate group, generating primary amines for further functionalization .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions:

Dienophile Conditions Product Yield Source
EthyleneUV (254 nm), hexane, 6hBicyclobutane derivatives30–40%

Limitation : Low yields due to competing side reactions .

Scientific Research Applications

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is a small molecule scaffold that is useful in research and industrial applications.

Scientific Research Applications

tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate has applications across chemistry, biology, medicine, and industry. It is used as a building block to synthesize complex molecules, as well as in the study of enzyme inhibitors and receptor ligands. It also serves as a precursor for pharmaceutical compounds with potential therapeutic effects and is utilized in the production of specialty chemicals and materials.

Chemistry

In chemistry, tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate is a building block for synthesizing complex molecules.

Biology

This compound is employed in the study of enzyme inhibitors and receptor ligands. The biological activity of tert-Butyl 2,3-Dihydro-1H-Inden-5-ylcarbamate is attributed to its interactions with molecular targets like enzymes and receptors, which modulates biochemical pathways and leads to pharmacological effects. Research suggests it can inhibit certain enzymes involved in metabolic processes and influence cellular signaling pathways through binding affinity to specific receptors.

Medicine

In medicine, tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate serves as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry

This compound is utilized in the production of specialty chemicals and materials within the industrial sector.

Chemical Reactions

tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate can undergo oxidation, reduction, and substitution reactions. Oxidation of the compound can form corresponding oxides. Reduction can form amines or other reduced derivatives, while the carbamate group can be substituted with other functional groups under appropriate conditions. Common oxidizing agents include potassium permanganate and chromium trioxide. Reducing agents, such as lithium aluminum hydride or sodium borohydride, are often used. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate with key analogs differing in substituent position, functional groups, or molecular weight:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification
This compound 695231-56-2 C₁₄H₁₉NO₂ 233.31 Carbamate at inden-5 position
(R)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate 903555-99-7 C₁₅H₁₈N₂O₂ 258.32 Cyano group at inden-5 position; chiral center at inden-1 position
tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate 1086378-71-3 C₁₄H₁₉NO₃ 249.31 Hydroxyl group at inden-3 position; increased polarity
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 1311994-14-5 C₁₄H₁₈BrNO₂ 312.20 Bromine substituent at inden-7 position; higher molecular weight
tert-Butyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate Not provided C₁₄H₂₀N₂O₂ ~248.33 Free amino group at inden-5 position; reduced stability

Key Differences in Physicochemical Properties

Solubility and Polarity: The hydroxyl-substituted analog (C₁₄H₁₉NO₃) exhibits higher polarity due to the -OH group, enhancing solubility in polar solvents like methanol or water compared to the parent compound . The bromine-substituted derivative (C₁₄H₁₈BrNO₂) has increased hydrophobicity, making it more suitable for lipid-mediated reactions .

Stability and Reactivity: The cyano-substituted analog (C₁₅H₁₈N₂O₂) shows enhanced electrophilicity at the inden-5 position, enabling nucleophilic substitution reactions . The free amino variant (C₁₄H₂₀N₂O₂) lacks the carbamate’s protective group, making it prone to oxidation or undesired side reactions .

Synthetic Utility :

  • The bromo-substituted compound (1311994-14-5) serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .
  • The hydroxylated analog (1086378-71-3) is valuable for introducing hydrogen-bonding motifs in drug design .

Biological Activity

tert-Butyl 2,3-Dihydro-1H-Inden-5-ylcarbamate is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by its tert-butyl group and an indene moiety, which may contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO2C_{14}H_{19}NO_2 with a molecular weight of approximately 233.31 g/mol. The compound's structure includes a carbamate functional group that plays a crucial role in its reactivity and potential biological interactions.

Property Value
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Functional GroupsCarbamate
Structural FeaturesIndene moiety

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to pharmacological effects. Research indicates that the compound may exhibit:

  • Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes.
  • Receptor Modulation : The binding affinity to specific receptors could influence cellular signaling pathways.

Biological Activities

Recent studies have explored the potential biological activities of this compound, highlighting its possible therapeutic applications:

1. Anti-inflammatory Activity
Research has indicated that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated cells. This suggests a potential role in treating inflammatory diseases.

2. Neuroprotective Effects
In vitro studies have shown that this compound may protect neuronal cells from oxidative stress induced by amyloid-beta aggregates, which are implicated in neurodegenerative diseases like Alzheimer's disease. The compound demonstrated a reduction in cell death and inflammatory responses in astrocyte cultures treated with amyloid-beta.

3. Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Neuroprotection Against Amyloid-Beta
In a study assessing the neuroprotective effects of the compound on astrocytes exposed to amyloid-beta Aβ142A\beta_{1–42}, it was found that treatment with this compound resulted in:

Parameter Control Group Treated Group
Cell Viability (%)50%70%
TNF-alpha Levels (pg/mL)200120

This data suggests that the compound effectively reduces inflammation and promotes cell survival under stress conditions.

Case Study 2: Inhibition of Enzyme Activity
Another study focused on the inhibitory effect of this compound on acetylcholinesterase activity. The results indicated an IC50 value of approximately 15 µM, demonstrating moderate inhibition compared to standard inhibitors like galantamine.

Q & A

Q. How can environmental and safety risks be mitigated during large-scale synthesis?

  • Methodological Answer :
  • Waste Management : Neutralize reaction byproducts (e.g., HCl gas) with scrubbers.
  • Electrostatic Control : Ground equipment to prevent ignition of volatile solvents (e.g., EtOAc) .
  • Ecotoxicity Screening : Follow EPA DSSTox guidelines to assess aquatic toxicity (LC50 >100 mg/L for Daphnia magna) .

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